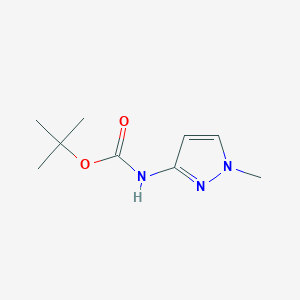

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate

Description

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate is a carbamate-protected pyrazole derivative widely utilized as an intermediate in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc) group attached to the 3-position of a 1-methylpyrazole ring. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds targeting enzymes or receptors, such as kinase inhibitors or antimalarial agents .

Properties

IUPAC Name |

tert-butyl N-(1-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-7-5-6-12(4)11-7/h5-6H,1-4H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHBBFQQGDHUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-1H-pyrazole-3-Carboxylic Acid

The foundational step in this route involves constructing the pyrazole ring. Diethyl butynedioate (ethyl acetylenedicarboxylate) reacts with methylhydrazine in a condensation reaction to form ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. Hydrolysis of the ester group under basic conditions (e.g., NaOH in ethanol) yields 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid.

Key Reaction Conditions

Curtius Rearrangement to tert-Butyl Carbamate

The carboxylic acid is converted to an acyl azide using dimethyl azidophosphate, followed by thermal rearrangement to an isocyanate intermediate. Trapping the isocyanate with tert-butanol forms the target carbamate.

Critical Parameters

-

Acyl Azide Formation : Requires stoichiometric dimethyl azidophosphate at 0–5°C to minimize side reactions.

-

Rearrangement : Conducted in inert solvents (e.g., Me-THF) at elevated temperatures (50–60°C).

-

Yield : Analogous brominated derivatives achieve ~60% yield after purification.

Direct Protection of 1-Methyl-1H-pyrazol-3-Amine

Synthesis of 1-Methyl-1H-pyrazol-3-Amine

This intermediate is pivotal for direct Boc protection. A viable route involves:

-

Pyrazole Ring Formation : Methylhydrazine reacts with ethyl acetoacetate to form 1-methyl-1H-pyrazol-5-ol.

-

Nitration and Reduction : Nitration at position 3 (directed by the methyl group) followed by catalytic hydrogenation yields the amine.

Challenges

Boc Protection of the Amine

The amine reacts with tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH, DMAP).

Optimized Conditions

-

Solvent : Dichloromethane or THF.

-

Base : 1–2 equivalents of triethylamine or DMAP.

Comparative Analysis of Methods

Mechanistic Insights

Curtius Rearrangement

The reaction proceeds via a concerted mechanism where the acyl azide loses nitrogen to form a nitrene intermediate, which rearranges to an isocyanate. Tert-butanol nucleophilically attacks the electrophilic isocyanate carbon, forming the carbamate.

Boc Protection

Boc-Cl reacts with the amine through a two-step process: initial deprotonation by the base, followed by nucleophilic substitution at the carbonyl carbon of Boc-Cl. DMAP accelerates the reaction by stabilizing the transition state.

Industrial and Laboratory Considerations

Purification Strategies

-

Chromatography : Essential for removing regioisomers in the nitration step.

-

Crystallization : tert-Butyl carbamate derivatives often crystallize from diisopropyl ether/hexane mixtures.

Emerging Methodologies

Recent patents highlight the use of flow chemistry to improve the Curtius rearrangement’s safety profile and diacetoxyiodobenzene as a mild oxidant for coupling reactions . These advances may streamline large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole amines .

Scientific Research Applications

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

tert-Butyl (4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1H-pyrazol-5-yl)carbamate

- Structure : Incorporates a 4-fluorophenyl group at the 4-position and a hydroxymethyl group at the 3-position.

- Synthesis : Derived from a multi-step sequence involving acetoxylation, hydrolysis, and oxidation .

- The hydroxymethyl group introduces polarity, balancing solubility .

- Applications : Investigated as an intermediate for antimalarial agents targeting Plasmodium falciparum .

tert-Butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate

- Structure : Features a nitro group at the 3-position.

- Properties: Molecular weight = 242.23 g/mol. Purity ≥95% .

- Applications : Likely used in nitration reactions or as a precursor for amine derivatives via reduction .

tert-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate

- Structure : Substitutes the methyl group with a butyl chain at the 1-position.

- Properties : Molecular weight = 284.31 g/mol; density = 1.24 g/cm³. The longer alkyl chain increases hydrophobicity, which may reduce aqueous solubility but improve lipid bilayer penetration .

- Applications: Potential use in hydrophobic drug delivery systems .

Functional Group Modifications

tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate Derivatives

- Structures :

- Synthesis : Prepared via hydrazine reactions with tert-butyl-protected intermediates. Yields range from 48% (10a) to 83% (10c) .

- Properties :

- Applications : Versatile intermediates for bioactive molecules, including kinase inhibitors .

tert-Butyl (3-carbamoyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)carbamate

- Structure : Contains a carbamoyl group at the 3-position.

- Synthesis: Formed via EDCI/HOBt-mediated coupling, followed by ammonolysis .

Positional Isomerism and Heterocyclic Extensions

tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

- Structure : Nitro group at the 4-position and ethyl group at the 1-position.

- Properties : Molecular weight = 256.26 g/mol. Positional isomerism may alter reactivity compared to 3-nitro analogs (e.g., slower hydrolysis due to steric effects) .

tert-Butyl (3-(3-benzyl-7-((1-methyl-1H-pyrazol-3-yl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)phenyl)carbamate

Biological Activity

Tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate is an organic compound with a molecular formula of CHNO and a molecular weight of 197.23 g/mol. It belongs to the class of carbamates and features a tert-butyl group attached to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various enzymes and receptors.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions, followed by purification through column chromatography to isolate the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, influencing cellular processes such as signaling and metabolism . The compound's pharmacokinetic properties suggest good bioavailability, which is critical for therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to this compound can significantly influence enzyme activity. For instance, studies have shown that pyrazole derivatives can act as inhibitors for certain enzymes, suggesting that this compound may exhibit similar properties .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For example, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds were shown to induce apoptosis and inhibit microtubule assembly at specific concentrations .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and biological activities of compounds related to this compound:

| Similar Compound | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate | Different substitution on the pyrazole ring | Potential enzyme inhibition |

| Tert-butyl (1-methyl-1H-pyrazol-5-yl)carbamate | Varying position of the methyl group on the pyrazole | Anticancer properties similar to those observed in 3-position |

| Tert-butyl (1-methyl-1H-pyrazol-3-yl)methylcarbamate | Methyl group substitution instead of tert-butyl | Variable activity against different cancers |

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives for their anticancer efficacy. Compounds structurally related to this compound were screened for cytotoxic activity against MDA-MB-231 cells. The results indicated that several derivatives exhibited IC values ranging from 2.43 μM to 7.84 μM, demonstrating promising growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.